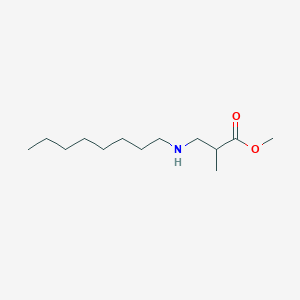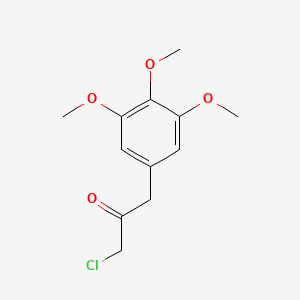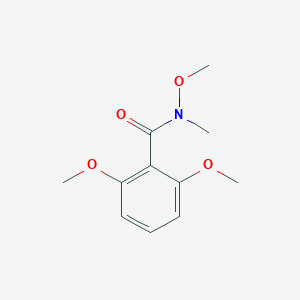
N,2,6-Trimethoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,6-Trimethoxy-N-methylbenzamide, also known as TMB, is an important organic compound used in a variety of scientific and medical research applications. It is a white crystalline solid with a melting point of 64-65°C and is soluble in water, ethanol and other polar solvents. TMB is a derivative of benzamide, which is an amide of benzoic acid, and it is commonly used in the synthesis of other compounds and in the study of various biochemical and physiological processes.
科学研究应用
N,2,6-Trimethoxy-N-methylbenzamide is widely used in scientific research applications, such as in the synthesis of other compounds and in the study of various biochemical and physiological processes. In particular, it is used in the synthesis of drugs and other pharmaceuticals, as well as in the study of enzyme kinetics and enzyme inhibition. It is also used in the study of lipid metabolism and in the investigation of the effects of environmental pollutants on the human body.
作用机制
The mechanism of action of N,2,6-Trimethoxy-N-methylbenzamide is not yet fully understood, but it is believed to act as a reversible inhibitor of certain enzymes. In particular, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is thought to bind to the active site of the enzyme and prevent it from breaking down acetylcholine, thus leading to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, improved memory and increased concentration. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, as well as being able to reduce the risk of certain types of cancer.
实验室实验的优点和局限性
The main advantage of using N,2,6-Trimethoxy-N-methylbenzamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize, which makes it ideal for use in a variety of scientific and medical research applications. However, there are also some limitations to using this compound in laboratory experiments. For example, it is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, it can be toxic if ingested or inhaled, so it should be handled with care.
未来方向
There are a number of potential future directions for research involving N,2,6-Trimethoxy-N-methylbenzamide. For example, further research could be conducted to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, research could be conducted to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent. Finally, research could be conducted to explore its potential applications in the synthesis of other compounds and its use as a reagent in chemical reactions.
合成方法
N,2,6-Trimethoxy-N-methylbenzamide can be synthesized from benzoic acid and methanol using an acid-catalyzed Fischer esterification reaction. This method is simple and efficient, and it can be used to produce pure this compound in a relatively short amount of time. The reaction involves heating benzoic acid and methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the resulting product is this compound.
属性
IUPAC Name |
N,2,6-trimethoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)10-8(14-2)6-5-7-9(10)15-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNLQUDAIODQHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=C1OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-Methanesulfonyl-1-[3-(morpholin-4-yl)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6340080.png)
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
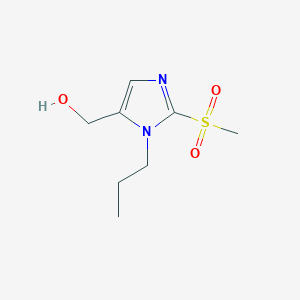
![{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340093.png)
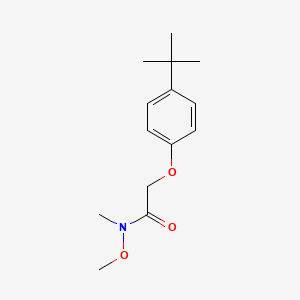
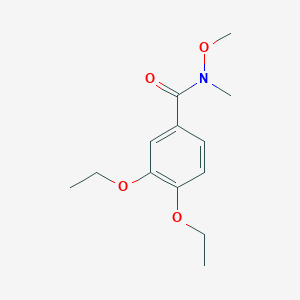
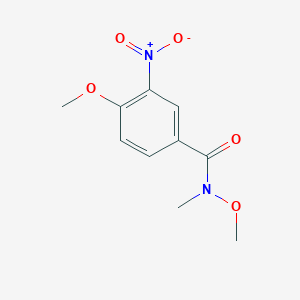

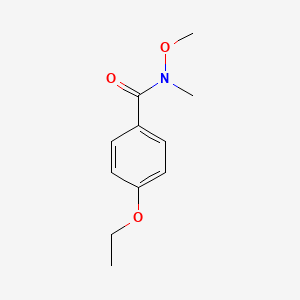
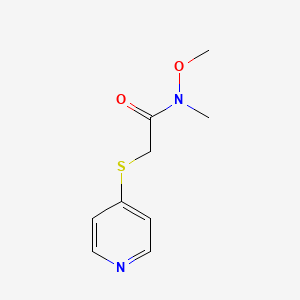
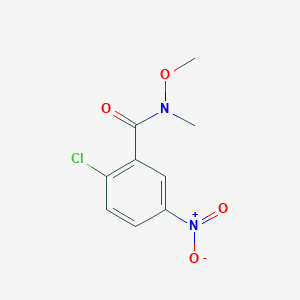
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
